1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA
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Overview
Description
1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the oxadiazole intermediate reacts with an appropriate amine to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
**Types of Reactions
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-11-25(20(26)22-17-9-7-16(21)8-10-17)13-18-23-19(24-27-18)15-6-4-5-14(2)12-15/h3-10,12H,1,11,13H2,2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOZKYCUSPQOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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